molecular formula C9H8ClFO B175365 3-(3-Fluorophenyl)propanoyl chloride CAS No. 148960-31-0

3-(3-Fluorophenyl)propanoyl chloride

Cat. No. B175365
M. Wt: 186.61 g/mol
InChI Key: DEGMFYNULJKSFA-UHFFFAOYSA-N
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Patent
US05486541

Procedure details

A solution of 3-fluorohydrocinnamic acid (28 g) in thionyl chloride (90 ml) was heated at reflux for 3 hours. 3-Fluorohydrocinnamoyl chloride (27 g) was isolated by distillation (150°-110° C. @ ca 20 mm.Hg).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH2:5][CH2:6][C:7](O)=[O:8].S(Cl)([Cl:15])=O>>[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[CH2:5][CH2:6][C:7]([Cl:15])=[O:8]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
FC=1C=C(CCC(=O)O)C=CC1
Name
Quantity
90 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CCC(=O)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.